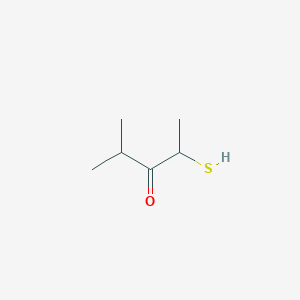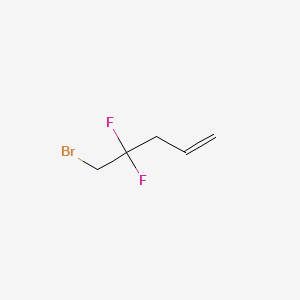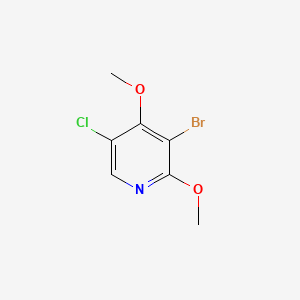
3-Bromo-5-chloro-2,4-dimethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2,4-dimethoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and two methoxy groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,4-dimethoxypyridine typically involves the halogenation of 2,4-dimethoxypyridine. One common method is the bromination of 2,4-dimethoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination step can be achieved using chlorine gas or a chlorinating agent like thionyl chloride. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-2,4-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2,4-dimethoxypyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-2,4-dimethoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 2-Bromo-3,4-dimethoxypyridine
- 4-Bromo-5-chloro-2,3-dimethoxypyridine
Uniqueness
3-Bromo-5-chloro-2,4-dimethoxypyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms, along with two methoxy groups, provides a versatile platform for further functionalization and derivatization .
Propiedades
Fórmula molecular |
C7H7BrClNO2 |
|---|---|
Peso molecular |
252.49 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-2,4-dimethoxypyridine |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-6-4(9)3-10-7(12-2)5(6)8/h3H,1-2H3 |
Clave InChI |
KRUOVRQYJIZXIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
amine hydrochloride](/img/structure/B13457807.png)

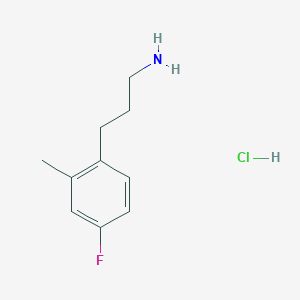
![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)
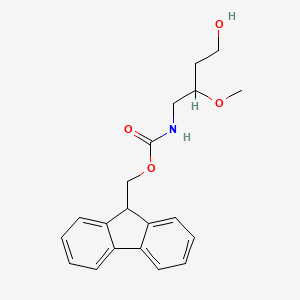
![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)

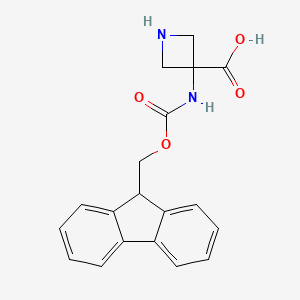
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)


